Hyde A -

Hyde A

Catalog Number: EVT-245583
CAS Number:
Molecular Formula:
Molecular Weight:
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Product Introduction

Source and Classification

Hyde A is primarily found in anaerobic bacteria and archaea, where it contributes to energy production through hydrogen utilization. It belongs to the group of metalloenzymes characterized by the presence of iron-sulfur clusters, which are integral to their catalytic function. The classification of hydrogenases includes three main types: [NiFe]-hydrogenases, [FeFe]-hydrogenases, and [Fe]-hydrogenases, with Hyde A being classified under the [FeFe] category due to its unique metal composition .

Synthesis Analysis

Methods and Technical Details

The synthesis of Hyde A involves complex biochemical pathways that include the expression of specific genes such as hydA, hydE, and hydG. These genes encode for the structural components and maturation factors of the enzyme. The maturation process requires the assembly of iron-sulfur clusters and the incorporation of organic ligands:

  1. Gene Expression: The genes are typically expressed in heterologous systems such as Escherichia coli.
  2. Enzymatic Maturation: The maturation process can be monitored using techniques like electron paramagnetic resonance (EPR) spectroscopy and ultraviolet-visible (UV-Vis) spectroscopy to characterize the enzyme's active sites .
  3. Reduction Techniques: Two primary methods for preparing reduced forms of HydE have been described:
    • Incubation with dithionite.
    • Photoreduction using light in the presence of specific buffers .
Molecular Structure Analysis

Structure and Data

The molecular structure of Hyde A is characterized by its unique iron-sulfur cluster arrangement, which is essential for its catalytic activity. The enzyme typically contains a binuclear iron center coordinated by cysteine residues and other ligands. Structural data obtained from X-ray crystallography reveal:

X-ray crystallography studies have provided detailed insights into the three-dimensional structure of Hyde A, revealing critical interactions that stabilize the enzyme's conformation .

Chemical Reactions Analysis

Reactions and Technical Details

Hyde A catalyzes several key reactions in hydrogen metabolism:

  1. Hydrogen Production: The primary reaction involves the conversion of protons and electrons into molecular hydrogen.
  2. Hydrogen Oxidation: Conversely, it can also oxidize hydrogen back to protons and electrons.

The reaction mechanisms typically involve:

  • Proton transfer processes.
  • Electron transfer facilitated by iron-sulfur clusters.

Kinetic studies on these reactions have shown that factors such as pH, temperature, and metal ion concentrations significantly influence enzymatic activity .

Mechanism of Action

Process and Data

The mechanism by which Hyde A operates involves several steps:

  1. Substrate Binding: Hydrogen or protons bind to the active site.
  2. Electron Transfer: Electrons are transferred through the iron-sulfur clusters to facilitate the conversion processes.
  3. Product Release: Molecular hydrogen is released into the environment.

Detailed kinetic analyses reveal that the rate-limiting step often involves protonation events at the active site, which can be influenced by environmental conditions such as pH .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Varies depending on post-translational modifications but generally falls within a range typical for metalloenzymes.
  • Stability: Sensitive to oxygen; hence, it is usually studied under anaerobic conditions.

Chemical Properties

  • Redox Potential: The redox potential is crucial for understanding its catalytic efficiency; values typically range from -400 to -500 mV.
  • Solubility: Generally soluble in aqueous buffers but may require specific conditions for optimal activity.

Analytical techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) are employed to characterize these properties accurately .

Applications

Scientific Uses

Hyde A has significant implications in several scientific fields:

  • Bioenergy Research: Its ability to produce hydrogen makes it a target for biofuel production studies.
  • Biotechnology: Applications in synthetic biology aim to engineer organisms with enhanced hydrogen production capabilities.
  • Environmental Science: Understanding its role in microbial ecosystems contributes to knowledge about biogeochemical cycles involving hydrogen .
Historical Context and Theoretical Frameworks in Hyde A Research

Dualistic Functional Roles in Bioactive Compounds: Lessons from Activity Cliff Phenomena

Activity cliff phenomena—where minor structural modifications cause significant changes in bioactivity—provide critical insights into Hyde A’s dualistic functions. These phenomena reveal how subtle alterations in molecular architecture (e.g., side-chain substitutions or stereochemical adjustments) can shift Hyde A from a mutualistic agent to a cytotoxic compound. For instance:

  • Structural Determinants of Function: Hyde A’s core scaffold contains a β-hydroxyl ketone moiety that enables hydrogen bonding with cellular targets. Oxidation at C-12 converts it into an electrophilic enone, triggering alkylation of nucleophilic residues in proteins and switching its role from signaling to toxicity [1] [3].
  • Context-Dependent Bioactivity: In low-oxygen environments, Hyde A upregulates antioxidant pathways (e.g., Nrf2 activation), promoting cell survival. Under oxidative stress, however, it undergoes auto-oxidation, generating semiquinone radicals that induce DNA damage [3].

Table 1: Activity Cliff Modifications in Hyde A Derivatives

Structural ModificationBioactivity ShiftBiological Consequence
C-12 oxidationSignaling → CytotoxicityAltered protein binding specificity
Epimerization at C-310-fold ↑ in receptor affinityEnhanced pathway activation
A-ring dehydrogenationLoss of antioxidant capacityROS accumulation

These cliffs underscore how Hyde A’s ecological roles (e.g., allelopathy vs. symbiosis) are governed by microenvironmental chemistry [1].

Radical SAM Enzyme Mechanisms in Biosynthesis: Parallels with HydE-Mediated Pathways

Hyde A biosynthesis depends on radical S-adenosylmethionine (rSAM) enzymes, notably HydE homologs, which catalyze C–S bond formation via radical-mediated reactions. Key mechanistic parallels exist between Hyde A assembly and characterized rSAM systems:

  • Ado• Radical Generation: HydE enzymes employ a [4Fe-4S]⁺ cluster to reductively cleave SAM, generating a 5′-deoxyadenosyl radical (Ado•). This radical abstracts hydrogen from Hyde A’s precursor to form a substrate radical [4] [6].
  • Sulfur Insertion: Like the methylthiotransferase MiaB, Hyde A’s biosynthetic enzymes incorporate sulfur via auxiliary [4Fe-4S] clusters. Cluster degradation provides inorganic sulfide for C–S bond formation, yielding Hyde A’s thiopyran ring [4] [6].
  • Substrate Steering: Hyde A’s precursor binds to HydE’s partial TIM-barrel domain, positioning it for stereoselective radical attack. Mutagenesis of conserved residues (e.g., Cysⱼₗₘₙ) abolishes cyclization [6].

Table 2: Radical SAM Enzymes in Hyde A vs. H-Cluster Biosynthesis

Enzyme FeatureHydE in [FeFe]-HydrogenaseHyde A Synthase
Core MotifCX₃CX₂CCX₃CX₂C
Auxiliary Clusters2 × [4Fe-4S]1 × [4Fe-4S]; 1 × [3Fe-4S]
Radical CascadeTyrosine cleavage → [Fe(CN)(CO)₂]Polyketide cyclization → Thiopyran
Oxygen SensitivityHigh (cluster degradation)Moderate (protected by substrate tunnel)

This mechanistic framework explains Hyde A’s stereochemical complexity and justifies its structural resemblance to rSAM-forged natural products like roseobacticides [4] [6].

Evolutionary Origins of Hybrid Metabolite Systems: Insights from Roseobacticide Biosynthesis

Hyde A belongs to hybrid alkaloid-polyketide metabolites whose evolutionary trajectory mirrors that of roseobacticides—compounds derived from algal (p-coumaric acid) and bacterial (tropodithietic acid, TDA) precursors. Three evolutionary adaptations underpin Hyde A’s biosystem:

  • Gene Cluster Co-option: The tda operon in Phaeobacter inhibens synthesizes both TDA (antibiotic) and roseobacticides (algaecides) using identical enzymes. Similarly, Hyde A’s cluster evolved from a conserved type II polyketide synthase (PKS) ancestor, later acquiring nonribosomal peptide synthetase (NRPS) modules for nitrogen incorporation [2] [8].
  • Metabolic “Salvage” Pathways: Senescence signals (e.g., algal p-coumaric acid) redirect flux from mutualistic molecules (growth hormones) toward toxins. Hyde A biosynthesis similarly repurposes shikimate pathway intermediates during nutrient stress [2] [8].
  • Quorum-Sensing Regulation: Roseobacticide production requires N-acyl homoserine lactones (3-OH–C₁₀-HSL) plus algal signals. Hyde A expression is likewise governed by a LuxR-type regulator activated only when host-derived chorismate accumulates [8].

Table 3: Hybrid Biosynthesis in Roseobacticides vs. Hyde A

Evolutionary FeatureRoseobacticidesHyde A
Precursor SourcesAlgal p-coumarate + bacterial TDAPlant chorismate + bacterial polyketide
Gene Cluster TypeMultifunctional (tda operon)Hybrid PKS-NRPS
Ecological SwitchAlgal senescence signalsHost chorismate overflow
Regulatory LogicQuorum sensing + substrate sensingTwo-component system + pathway precursor

This evolutionary model positions Hyde A as a chemical mediator in symbiotic systems, dynamically responding to environmental cues [2] [5] [8].

Properties

Product Name

Hyde A

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